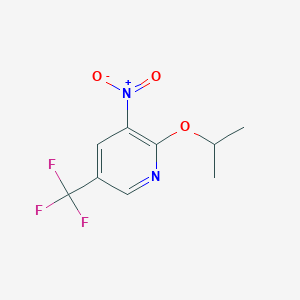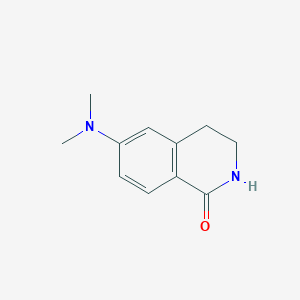![molecular formula C11H21NO8S2 B8030733 (3R,4R)-1-Boc-3,4-bis[(methylsulfonyl) oxy]pyrrolidine](/img/structure/B8030733.png)
(3R,4R)-1-Boc-3,4-bis[(methylsulfonyl) oxy]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-1-Boc-3,4-bis[(methylsulfonyl) oxy]pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and two methylsulfonyl groups attached to the pyrrolidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-Boc-3,4-bis[(methylsulfonyl) oxy]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-1-Boc-3,4-bis[(methylsulfonyl) oxy]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl groups can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted pyrrolidines, free amines, and oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
(3R,4R)-1-Boc-3,4-bis[(methylsulfonyl) oxy]pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3R,4R)-1-Boc-3,4-bis[(methylsulfonyl) oxy]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The Boc group provides protection during synthetic transformations, while the methylsulfonyl groups can participate in various chemical reactions, facilitating the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-1-Boc-3,4-dihydroxypyrrolidine: Similar structure but with hydroxyl groups instead of methylsulfonyl groups.
(3R,4R)-1-Boc-3,4-bis[(trifluoromethylsulfonyl) oxy]pyrrolidine: Contains trifluoromethylsulfonyl groups instead of methylsulfonyl groups.
Uniqueness
(3R,4R)-1-Boc-3,4-bis[(methylsulfonyl) oxy]pyrrolidine is unique due to the presence of both Boc and methylsulfonyl groups, which provide specific reactivity and protection during chemical synthesis. This makes it a valuable intermediate in the preparation of complex molecules.
Propiedades
IUPAC Name |
tert-butyl (3R,4R)-3,4-bis(methylsulfonyloxy)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO8S2/c1-11(2,3)18-10(13)12-6-8(19-21(4,14)15)9(7-12)20-22(5,16)17/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFAZXPWLQHESA-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OS(=O)(=O)C)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OS(=O)(=O)C)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














